Cas no 869748-80-1 (4'-(2,2,2-trifluoroacetamido)methyl-1,1'-biphenyl-4-carboxylic acid)
4'-(2,2,2-trifluoroacetamido)methyl-1,1'-biphenyl-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- [1,1'-BIPHENYL]-4-CARBOXYLIC ACID, 4'-[[(TRIFLUOROACETYL)AMINO]METHYL]-
- 4'-(2,2,2-trifluoroacetamido)methyl-1,1'-biphenyl-4-carboxylic acid
- 869748-80-1
- EN300-28294348
- 4'-[(2,2,2-trifluoroacetamido)methyl]-[1,1'-biphenyl]-4-carboxylic acid
-
- Inchi: 1S/C16H12F3NO3/c17-16(18,19)15(23)20-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(21)22/h1-8H,9H2,(H,20,23)(H,21,22)
- InChI Key: WNHYBMZLQADEPP-UHFFFAOYSA-N
- SMILES: FC(C(NCC1C=CC(=CC=1)C1C=CC(C(=O)O)=CC=1)=O)(F)F
Computed Properties
- Exact Mass: 323.07692773Da
- Monoisotopic Mass: 323.07692773Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 423
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 66.4Ų
4'-(2,2,2-trifluoroacetamido)methyl-1,1'-biphenyl-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28294348-1g |
4'-[(2,2,2-trifluoroacetamido)methyl]-[1,1'-biphenyl]-4-carboxylic acid |
869748-80-1 | 1g |
$728.0 | 2023-09-08 | ||
| Enamine | EN300-28294348-5g |
4'-[(2,2,2-trifluoroacetamido)methyl]-[1,1'-biphenyl]-4-carboxylic acid |
869748-80-1 | 5g |
$2110.0 | 2023-09-08 | ||
| Enamine | EN300-28294348-10g |
4'-[(2,2,2-trifluoroacetamido)methyl]-[1,1'-biphenyl]-4-carboxylic acid |
869748-80-1 | 10g |
$3131.0 | 2023-09-08 | ||
| Enamine | EN300-28294348-0.05g |
4'-[(2,2,2-trifluoroacetamido)methyl]-[1,1'-biphenyl]-4-carboxylic acid |
869748-80-1 | 95.0% | 0.05g |
$612.0 | 2025-03-19 | |
| Enamine | EN300-28294348-0.1g |
4'-[(2,2,2-trifluoroacetamido)methyl]-[1,1'-biphenyl]-4-carboxylic acid |
869748-80-1 | 95.0% | 0.1g |
$640.0 | 2025-03-19 | |
| Enamine | EN300-28294348-0.25g |
4'-[(2,2,2-trifluoroacetamido)methyl]-[1,1'-biphenyl]-4-carboxylic acid |
869748-80-1 | 95.0% | 0.25g |
$670.0 | 2025-03-19 | |
| Enamine | EN300-28294348-0.5g |
4'-[(2,2,2-trifluoroacetamido)methyl]-[1,1'-biphenyl]-4-carboxylic acid |
869748-80-1 | 95.0% | 0.5g |
$699.0 | 2025-03-19 | |
| Enamine | EN300-28294348-1.0g |
4'-[(2,2,2-trifluoroacetamido)methyl]-[1,1'-biphenyl]-4-carboxylic acid |
869748-80-1 | 95.0% | 1.0g |
$728.0 | 2025-03-19 | |
| Enamine | EN300-28294348-2.5g |
4'-[(2,2,2-trifluoroacetamido)methyl]-[1,1'-biphenyl]-4-carboxylic acid |
869748-80-1 | 95.0% | 2.5g |
$1428.0 | 2025-03-19 | |
| Enamine | EN300-28294348-5.0g |
4'-[(2,2,2-trifluoroacetamido)methyl]-[1,1'-biphenyl]-4-carboxylic acid |
869748-80-1 | 95.0% | 5.0g |
$2110.0 | 2025-03-19 |
4'-(2,2,2-trifluoroacetamido)methyl-1,1'-biphenyl-4-carboxylic acid Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 4'-(2,2,2-trifluoroacetamido)methyl-1,1'-biphenyl-4-carboxylic acid
Professional Introduction to 4'-(2,2,2-trifluoroacetamido)methyl-1,1'-biphenyl-4-carboxylic Acid (CAS No. 869748-80-1)
4'-(2,2,2-trifluoroacetamido)methyl-1,1'-biphenyl-4-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 869748-80-1, features a unique structural framework that combines a biphenyl core with functional groups that enhance its utility in various applications. The presence of a trifluoroacetamide moiety and a carboxylic acid group at specific positions on the biphenyl ring imparts distinct chemical properties, making it a valuable intermediate in the synthesis of advanced materials and bioactive molecules.
The biphenyl structure itself is well-known for its stability and rigidity, which are advantageous in the design of polymers, liquid crystals, and pharmaceuticals. The introduction of the trifluoroacetamide group at the 4' position introduces fluorine atoms, which are known for their ability to modulate electronic properties and metabolic stability. This modification is particularly relevant in drug design, where fluorine atoms can enhance binding affinity to biological targets and improve pharmacokinetic profiles.
The carboxylic acid group at the 4-position of the biphenyl ring provides another layer of functionality that can be exploited in synthetic chemistry. This group can participate in various reactions such as esterification, amidation, and coupling reactions, making it a versatile building block for more complex molecules. In pharmaceutical research, such functional groups are often used to link different pharmacophores or to modify existing drug candidates to improve their efficacy and safety.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of complex molecules like 4'-(2,2,2-trifluoroacetamido)methyl-1,1'-biphenyl-4-carboxylic acid with greater accuracy. Molecular modeling studies have shown that the trifluoroacetamide group can influence the conformational flexibility of the biphenyl ring, potentially affecting its interactions with biological targets. These insights are crucial for rational drug design, where understanding the three-dimensional structure of a molecule is essential for optimizing its biological activity.
In materials science, this compound has been explored as a precursor for high-performance polymers and liquid crystals. The biphenyl core contributes to thermal stability and mechanical strength, while the fluorinated amide group can enhance chemical resistance and hydrophobicity. Such properties make it an attractive candidate for applications in electronics, coatings, and specialty plastics.
The synthesis of 4'-(2,2,2-trifluoroacetamido)methyl-1,1'-biphenyl-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the biphenyl core efficiently. The introduction of the trifluoroacetamide group typically involves nucleophilic substitution or condensation reactions with appropriate reagents.
The compound's potential in pharmaceutical applications has been further investigated through its incorporation into novel drug candidates. Researchers have leveraged its structural features to develop molecules with enhanced binding affinity and selectivity for therapeutic targets. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory pathways and cancer metabolism. These findings highlight the importance of structural diversity in drug discovery efforts.
The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The electronic properties introduced by fluorine atoms can significantly influence drug-receptor interactions. In 4'-(2,2,2-trifluoroacetamido)methyl-1,1'-biphenyl-4-carboxylic acid, the trifluoroacetamide group is expected to contribute to favorable pharmacokinetic properties such as increased lipophilicity and metabolic stability. These attributes are critical for ensuring that a drug candidate remains active in vivo and reaches its target effectively.
Ongoing research continues to uncover new applications for this compound beyond traditional pharmaceuticals. Its unique combination of structural features makes it a valuable tool for developing advanced materials with tailored properties. For example, researchers are exploring its use as a monomer in polymer synthesis aimed at creating lightweight yet durable materials for aerospace and automotive applications.
In conclusion, 4'-(2,2,2-trifluoroacetamido)methyl-1,1'-biphenyl-4-carboxylic acid (CAS No. 869748-80-1) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its structural features enable diverse applications ranging from drug development to high-performance polymers. As research continues to uncover new ways to exploit its chemical properties, this compound is poised to play an increasingly important role in scientific innovation.
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